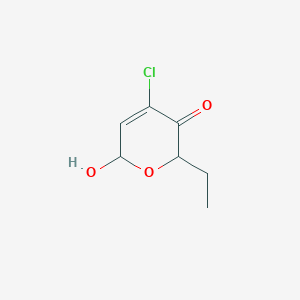
2H-Pyran-3(6H)-one,4-chloro-2-ethyl-6-hydroxy-
Descripción general
Descripción
2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is a heterocyclic compound that features a pyran ring with various substituents. This compound is of interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, ethyl, and hydroxy groups on the pyran ring imparts distinct chemical properties that can be exploited in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-3(6H)-one derivatives, including 4-chloro-2-ethyl-6-hydroxy-, can be achieved through various methods.
Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. The Achmatowicz rearrangement is another notable method, which involves the ring enlargement of 2-furyl carbinols into pyran-2,3-en-4-uloses . This rearrangement is efficient and can be catalyzed by various reagents, including laccase enzymes .
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include aerial oxygen and TEMPO.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2H-pyran-2,5(6H)-diones .
Aplicaciones Científicas De Investigación
2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where the chloro group is replaced by nucleophiles. Additionally, its hydroxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity .
Comparación Con Compuestos Similares
2H-Pyran-3(6H)-one: The parent compound without the chloro, ethyl, and hydroxy substituents.
2H-Chromenes: These are fused aromatic derivatives of 2H-pyrans and are more stable due to the aromatic ring.
Pyran-2,5(6H)-diones: Oxidized derivatives with different functional groups.
Uniqueness: 2H-Pyran-3(6H)-one, 4-chloro-2-ethyl-6-hydroxy- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the chloro group allows for various substitution reactions, while the hydroxy group enhances its potential for hydrogen bonding and other interactions.
Propiedades
IUPAC Name |
4-chloro-6-ethyl-2-hydroxy-2H-pyran-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c1-2-5-7(10)4(8)3-6(9)11-5/h3,5-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOWVDZAXZPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)C(=CC(O1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


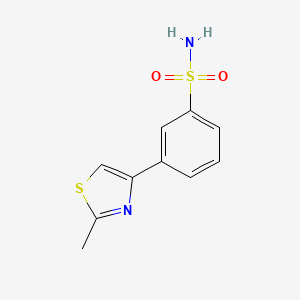
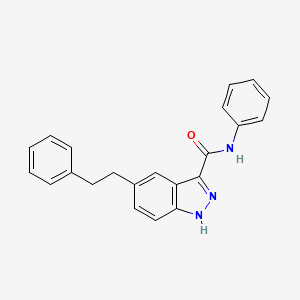
![Carbamic acid, N-[3-[(aminothioxomethyl)amino]-4-methylphenyl]-, 1,1-dimethylethyl ester](/img/structure/B3277482.png)
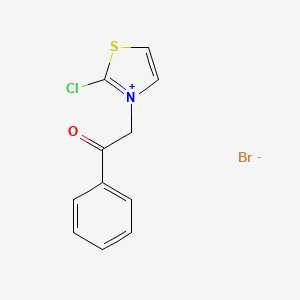
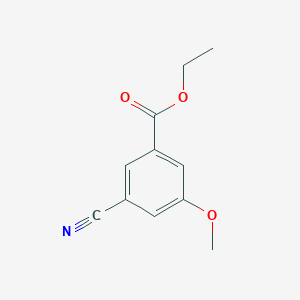
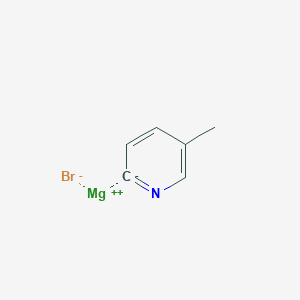
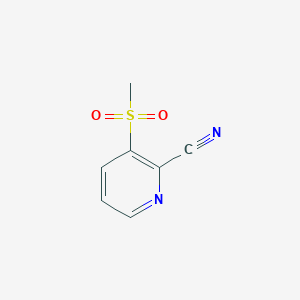
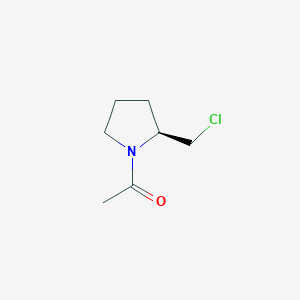


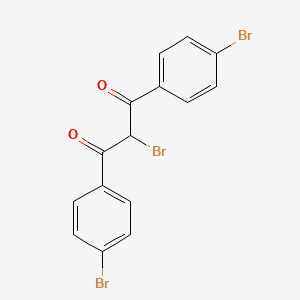

![2-[(2-Bromophenyl)methyl]butanoic acid](/img/structure/B3277561.png)

